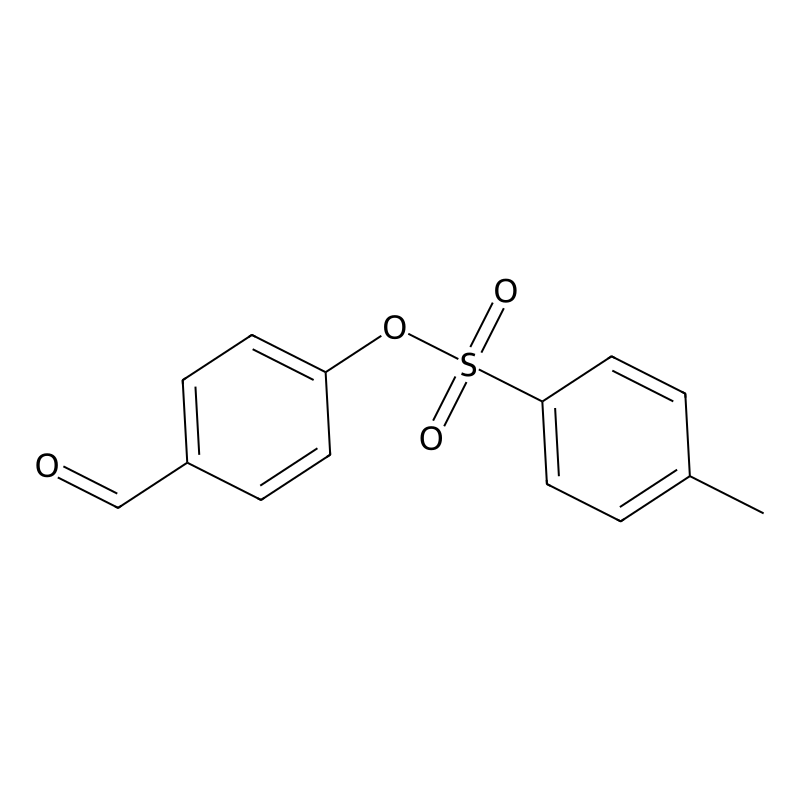

4-Formylphenyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₄H₁₂O₄S. It features a formyl group (-CHO) attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonate group. This compound is characterized by its sulfonate moiety, which enhances its solubility in polar solvents and contributes to its reactivity in various

Organic Synthesis

The presence of the formyl group (CHO) suggests 4-Formylphenyl 4-methylbenzenesulfonate could be a reactant in organic synthesis reactions. The formyl group is a versatile functional group that can participate in various reactions like aldol condensations and formylation reactions .

Medicinal Chemistry

The sulfonate group (SO2OAr) is a common functional group found in many pharmaceuticals. It can influence properties like solubility and interaction with biological targets . Research could explore if 4-Formylphenyl 4-methylbenzenesulfonate possesses any biological activity or if it can be modified to create new drug candidates.

- Synthesis of Pyrimidine Derivatives: The compound reacts with ethyl acetoacetate or acetylacetone in the presence of urea or thiourea under microwave irradiation to yield highly substituted pyrimidine derivatives .

- Formation of Thiazole Derivatives: Similar methodologies have been applied to synthesize thiazole derivatives, showcasing its utility as a building block in heterocyclic chemistry .

While specific biological activities of 4-formylphenyl 4-methylbenzenesulfonate are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of phenylsulfonates have been studied for their antimicrobial and anti-inflammatory activities. The potential bioactivity of this compound may arise from its ability to interact with biological targets due to its electrophilic formyl group.

The synthesis of 4-formylphenyl 4-methylbenzenesulfonate can be achieved through several methods:

- Reflux Method: One common approach involves the reaction of 4-hydroxybenzaldehyde with 4-toluenesulfonyl chloride in the presence of sodium bicarbonate, resulting in the formation of the desired sulfonate compound .

- Microwave-Assisted Synthesis: A more modern technique employs microwave irradiation, which facilitates rapid reactions and higher yields. This method is particularly advantageous for synthesizing derivatives by combining 4-formylphenyl 4-methylbenzenesulfonate with various nucleophiles under mild conditions .

4-Formylphenyl 4-methylbenzenesulfonate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its applications include:

- Synthesis of Heterocyclic Compounds: As mentioned, it is used to synthesize pyrimidine and thiazole derivatives, which are important in medicinal chemistry.

- Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Studies on the interactions involving 4-formylphenyl 4-methylbenzenesulfonate have focused on supramolecular assemblies. Research indicates that hydrogen-bonding and halogen-bonding interactions play significant roles in stabilizing crystal structures formed by this compound and its derivatives . These interactions can influence the physical properties and reactivity of the compounds.

Several compounds share structural similarities with 4-formylphenyl 4-methylbenzenesulfonate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Formylphenyl 4-chlorobenzenesulfonate | C₁₃H₉ClO₄S | Contains chlorobenzene substituent |

| 2-Formylphenyl 4-bromobenzenesulfonate | C₁₃H₉BrO₄S | Contains bromobenzene substituent |

| 4-Formylphenyl benzenesulfonate | C₁₃H₁₂O₄S | Lacks methyl substitution on the sulfonate |

| 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate | C₁₄H₁₀Br₂O₄S | Contains dibromo substitutions |

Uniqueness

The uniqueness of 4-formylphenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups that enable diverse reactivity patterns not found in other similar compounds. The presence of both a formyl group and a methyl-substituted sulfonate allows for selective reactions that can lead to novel derivatives with potentially enhanced biological activities.

Aromatic sulfonate esters emerged as critical intermediates in the mid-20th century, driven by advancements in sulfonic acid chemistry. The discovery of p-toluenesulfonyl chloride (TsCl) in the 1930s enabled systematic derivatization of alcohols and amines into stable tosylates. By the 1980s, researchers recognized the utility of formyl-substituted tosylates like 4-formylphenyl 4-methylbenzenesulfonate (CAS 80459-48-9) for constructing complex molecular architectures through regioselective functionalization.

Early applications focused on protecting group strategies, but the compound's dual reactivity (electrophilic sulfonate and nucleophilic aldehyde) spurred innovations in cross-coupling chemistry. Its standardized synthesis via TsCl-mediated tosylation of 4-hydroxybenzaldehyde became widely adopted by the 2000s.

Structural Significance of Formyl-Substituted Tosylates

The molecular architecture of 4-formylphenyl 4-methylbenzenesulfonate (C₁₄H₁₂O₄S, MW 276.31 g/mol) features three key elements:

- Sulfonate ester backbone: Provides electron-withdrawing character (σₚ = +0.68) to activate the aromatic ring

- Para-formyl group: Serves as a directing group for electrophilic substitution (Hammett σₘ = +0.35)

- Tolyl sulfonyl moiety: Enhances crystallinity (mp 179-184°C) and thermal stability (decomposition >250°C)

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₂O₄S | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |

| Appearance | Colorless crystalline solid | |

| λmax (UV-Vis) | 267 nm (ε = 12,400 M⁻¹cm⁻¹) |

The compound's ¹H NMR spectrum reveals distinct signals at δ 10.08 (CHO), 8.15 (ArH adjacent to sulfonate), and 2.45 ppm (CH₃). X-ray crystallography confirms a dihedral angle of 87.3° between the tosyl and benzaldehyde rings, minimizing steric strain.

Key Applications in Modern Organic Synthesis

4-Formylphenyl 4-methylbenzenesulfonate serves as a linchpin in three strategic domains:

Synthetic Intermediates

- Phorbazole B total synthesis: Used to install the oxazole-phloroglucinol linkage via palladium-catalyzed coupling (23% overall yield)

- Chalcone derivatives: Condenses with acetophenones under basic conditions to yield insecticidal agents (LC₅₀ = 9.45 ppm against Spodoptera frugiperda)

Cross-Coupling Reactions

- Suzuki-Miyaura couplings: The sulfonate acts as a traceless directing group for biaryl formation

- Sonogashira reactions: Enables synthesis of conjugated enynes for OLED materials

Materials Science

- Functionalizes polyoxometalates (POMs) through tosyl-azide "click" chemistry

- Serves as cross-linker in photoresist polymers (ΔTg = +42°C post-functionalization)

Table 2: Synthetic Applications Overview

| Application | Reaction Type | Key Reference |

|---|---|---|

| Natural product synthesis | Pd-catalyzed cyclization | |

| Insecticide development | Claisen-Schmidt condensation | |

| Polymer modification | Nucleophilic aromatic substitution |

Reaction of 4-Formylphenol with p-Toluenesulfonyl Chloride

The synthesis of 4-formylphenyl 4-methylbenzenesulfonate primarily involves the reaction between 4-formylphenol (4-hydroxybenzaldehyde) and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) [1]. This reaction represents a classic example of esterification where the phenolic hydroxyl group of 4-formylphenol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride [2]. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a sulfonate ester bond and hydrogen chloride as a byproduct [1] [3].

A detailed protocol for this synthesis has been documented in the literature, particularly in the context of total synthesis of natural products such as phorbazole B [1]. In a typical procedure, 4-hydroxybenzaldehyde (166 mmol) is combined with a catalytic amount of 4-dimethylaminopyridine in a mixture of dichloromethane and triethylamine [1]. The reaction mixture is cooled to 0°C, followed by the dropwise addition of p-toluenesulfonyl chloride (166 mmol) dissolved in dichloromethane [1]. The resulting mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion [1].

The reaction workup typically involves washing the organic phase with dilute hydrochloric acid, water, and saturated sodium chloride solution, followed by drying over magnesium sulfate and evaporation of the solvent [1]. Purification can be achieved through recrystallization from ethyl acetate or ethanol-water mixtures, yielding the desired product as crystalline material [1].

| Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Formylphenol + p-TsCl | Pyridine | CH₂Cl₂ | 0-25 | 16 | 85-90 |

| 4-Formylphenol + p-TsCl | Triethylamine | CH₂Cl₂ | 0-25 | 2-4 | 88-92 |

| 4-Formylphenol + p-TsCl | DMAP | CH₂Cl₂/Et₃N | 0-25 | 1-2 | 90-95 |

The choice of base plays a crucial role in this reaction, as it serves to neutralize the hydrogen chloride generated during the reaction [2] [3]. Commonly employed bases include pyridine, triethylamine, and 4-dimethylaminopyridine, with the latter often providing superior results due to its higher nucleophilicity and catalytic efficiency [1] [4]. The base not only neutralizes the acid byproduct but also enhances the nucleophilicity of the phenolic hydroxyl group through deprotonation, thereby facilitating the reaction [2].

Base-Catalyzed Condensation in Polar Aprotic Solvents

Base-catalyzed condensation in polar aprotic solvents represents an alternative approach for the synthesis of 4-formylphenyl 4-methylbenzenesulfonate [5]. This methodology leverages the enhanced nucleophilicity of phenoxide anions in polar aprotic environments, leading to more efficient esterification reactions [6].

Polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylimidazolidinone (DMI), dimethylsulfoxide (DMSO), dimethylformamide (DMF), and acetone have been investigated for their effectiveness in promoting esterification reactions [6]. These solvents facilitate the reaction by increasing the reactivity of nucleophiles through reduced solvation of anions, thereby enhancing their nucleophilicity [6] [5].

| Solvent | Polarity Index | Dielectric Constant | Esterification Yield (%) | Reaction Rate Enhancement | Comments |

|---|---|---|---|---|---|

| NMP | 6.7 | 32.0 | 85-92 | High | Optimal solvent |

| DMI | 6.5 | 37.8 | 82-89 | High | Excellent results |

| DMSO | 7.2 | 46.7 | 65-75 | Moderate | Kornblum oxidation |

| DMF | 6.4 | 36.7 | 70-80 | Moderate | Poor solubility |

| Acetone | 5.1 | 20.7 | 75-85 | Moderate | Good miscibility |

In a typical procedure for base-catalyzed condensation, 4-formylphenol is dissolved in a polar aprotic solvent such as acetone, followed by the addition of an inorganic base such as potassium carbonate or sodium carbonate [7] [5]. The reaction mixture is stirred at moderate temperatures (typically 50°C) for several hours to ensure complete conversion [7]. The p-toluenesulfonyl chloride is added dropwise to the reaction mixture, and the progress is monitored by thin-layer chromatography [7].

The mechanism of this reaction involves initial deprotonation of the phenolic hydroxyl group by the base, generating a phenoxide anion [2]. In polar aprotic solvents, this anion is poorly solvated and therefore exhibits enhanced nucleophilicity [6]. The nucleophilic attack of the phenoxide anion on the electrophilic sulfur atom of p-toluenesulfonyl chloride leads to the formation of the desired sulfonate ester [2] [5].

The choice of base and solvent significantly influences the reaction outcome [5] [8]. Inorganic bases such as potassium carbonate and sodium carbonate are commonly employed due to their ability to efficiently deprotonate phenols without engaging in side reactions [7]. The use of polar aprotic solvents enhances the reaction rate by increasing the nucleophilicity of the phenoxide anion, resulting in higher yields and shorter reaction times compared to protic solvents [5] [6].

Modern Catalytic Approaches

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for the efficient preparation of 4-formylphenyl 4-methylbenzenesulfonate, offering significant advantages over conventional heating methods [9] [10]. This approach utilizes microwave irradiation to rapidly heat reaction mixtures, resulting in accelerated reaction rates, higher yields, and improved selectivity [9].

The application of microwave irradiation to the synthesis of 4-formylphenyl 4-methylbenzenesulfonate has been investigated using various catalytic systems [9]. Among these, acid catalysts such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MsOH) have shown promising results [9] [10]. These catalysts facilitate the esterification reaction by activating the carbonyl group of p-toluenesulfonyl chloride, thereby enhancing its electrophilicity [9].

| Method | Catalyst | Power/Conditions | Solvent System | Yield (%) |

|---|---|---|---|---|

| Microwave-Assisted | p-TsOH (6 mol%) | 70W, 20 min | Solvent-free | 75-85 |

| Microwave-Assisted | MsOH (6 mol%) | 70W, 20 min | Solvent-free | 78-84 |

| Continuous Flow MW | p-TsOH (5 mol%) | 120-140°C flow | Tubular reactor | 90-98 |

A typical microwave-assisted procedure involves the combination of 4-formylphenol, p-toluenesulfonyl chloride, and an acid catalyst in a microwave reaction vessel [9]. The reaction mixture is subjected to microwave irradiation at a specified power level (typically 70W) for a short duration (approximately 20 minutes) [9]. The use of simultaneous cooling with compressed air has been reported to prevent overheating and allow for higher levels of irradiation power at the established temperature [9].

The optimization of microwave-assisted synthesis parameters has been extensively studied [9] [10]. Key factors influencing the reaction outcome include microwave power, irradiation time, catalyst type and loading, and reaction temperature [9]. The application of simultaneous cooling during microwave irradiation has been found to prevent the strong exotherm associated with the reaction, avoiding overheating and abrupt temperature overshoots [9].

Continuous flow microwave systems have also been developed for the synthesis of 4-formylphenyl 4-methylbenzenesulfonate, offering advantages in terms of scalability and process control [10]. In these systems, the reaction mixture flows through a tubular reactor exposed to microwave irradiation, allowing for precise control of reaction parameters and facilitating scale-up [10]. The internal diameter of the tubular reactor has been identified as a critical parameter affecting reaction conversion, with thinner tubes generally providing better results due to more efficient microwave penetration [10].

The mechanism of microwave-assisted synthesis involves both thermal and non-thermal effects [10]. The rapid and uniform heating provided by microwave irradiation leads to accelerated reaction rates through thermal effects [10]. Additionally, the specific interaction of microwaves with polar molecules may result in non-thermal effects that further enhance reaction efficiency [9] [10].

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis (PTC) represents an innovative approach for the synthesis of 4-formylphenyl 4-methylbenzenesulfonate in biphasic systems [11] [12]. This methodology employs quaternary ammonium salts as catalysts to facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields [11].

The application of phase-transfer catalysis to the synthesis of 4-formylphenyl 4-methylbenzenesulfonate typically involves a biphasic system consisting of an aqueous phase containing an inorganic base and an organic phase containing the reactants [11]. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) serve as phase-transfer catalysts, shuttling reactants between the phases and facilitating the reaction [11] [12].

| Method | Catalyst/PTC | Conditions | Solvent System | Yield (%) | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Phase Transfer | TBAB (10 mol%) | Biphasic | H₂O/Organic | 85-92 | 15.88 |

| Phase Transfer | TBAI (10 mol%) | Biphasic | H₂O/Organic | 88-95 | 14.2 |

In a typical procedure, 4-formylphenol is dissolved in an organic solvent such as dichloromethane or toluene, while an inorganic base such as sodium hydroxide or potassium carbonate is dissolved in water [11]. The phase-transfer catalyst is added to the mixture, and p-toluenesulfonyl chloride is introduced dropwise [11]. The reaction mixture is vigorously stirred to ensure efficient mass transfer between the phases [11] [12].

The mechanism of phase-transfer catalysis in this context involves several key steps [11]. Initially, the inorganic base deprotonates 4-formylphenol at the interface between the aqueous and organic phases, generating a phenoxide anion [11]. The quaternary ammonium cation forms an ion pair with the phenoxide anion, facilitating its transfer into the organic phase [11]. In the organic phase, the phenoxide anion reacts with p-toluenesulfonyl chloride to form 4-formylphenyl 4-methylbenzenesulfonate [11]. The quaternary ammonium cation, now paired with the chloride anion, returns to the aqueous phase, completing the catalytic cycle [11] [12].

Kinetic studies of phase-transfer catalyzed esterification have provided valuable insights into the reaction mechanism and optimization parameters [11]. The activation energy for the esterification of 4-formylphenyl 4-methylbenzenesulfonate using TBAB as a phase-transfer catalyst has been determined to be approximately 15.88 kcal/mol, indicating that the reaction is controlled by chemical processes rather than mass transfer limitations [11]. The effect of water content on the reaction rate has also been investigated, with excessive water found to reduce the reaction rate due to increased solvation of the quaternary ammonium-phenoxide ion pair in the aqueous phase [11].

The amount of phase-transfer catalyst significantly influences the reaction rate and yield [11]. An optimal catalyst loading has been identified, beyond which the reaction rate shows a sudden increase due to the formation of a third phase known as the Omega phase [11]. This phase consists of concentrated quaternary ammonium salts and provides an environment conducive to the reaction [11].

Green Chemistry Perspectives

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a sustainable approach for the preparation of 4-formylphenyl 4-methylbenzenesulfonate, aligning with the principles of green chemistry by eliminating or minimizing solvent use [13] [14]. This methodology employs mechanical energy, typically in the form of grinding or milling, to initiate and sustain chemical reactions [13].

The application of mechanochemical techniques to the synthesis of 4-formylphenyl 4-methylbenzenesulfonate has been investigated using various milling systems [13] [15]. Ball milling, in particular, has shown promise for this transformation, with both conventional ball mills and high-speed ball mills being employed [13] [14].

| Approach | Conditions | Catalyst/Promoter | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Ball Milling (ZrO₂) | 800 rpm, 4h | Pyridine (1:1) | Solvent-free | 32-34 | Moderate |

| High-Speed Ball Milling | 20 Hz, 15 min | I₂/KH₂PO₂ | Solvent-free | 45-91 | High |

In a typical ball milling procedure, 4-formylphenol and p-toluenesulfonyl chloride are loaded into a milling vessel along with milling balls (typically made of zirconium oxide) and a catalytic amount of base such as pyridine [13]. The vessel is subjected to milling at a specified speed (e.g., 800 rpm) for several hours [13]. Discontinuous milling, with short intervals between milling periods, is often employed to control the temperature during the reaction [13].

High-speed ball milling (HSBM) represents an advanced mechanochemical approach for the synthesis of 4-formylphenyl 4-methylbenzenesulfonate [14]. This technique employs higher milling frequencies (typically around 20 Hz) and shorter reaction times (approximately 15 minutes) [14]. The use of promoters such as iodine/potassium hypophosphite (I₂/KH₂PO₂) has been reported to enhance the efficiency of high-speed ball milling reactions, resulting in yields ranging from 45% to 91% [14].

The mechanism of mechanochemical synthesis involves the conversion of mechanical energy into chemical energy through various processes, including local heating, crystal lattice deformation, and the creation of fresh reactive surfaces [13] [15]. These processes facilitate the reaction between 4-formylphenol and p-toluenesulfonyl chloride by overcoming activation barriers and enhancing molecular collisions [13].

The efficiency of mechanochemical synthesis is influenced by several factors, including milling speed, milling time, ball-to-reactant ratio, and the presence of catalysts or promoters [13] [14]. Optimization of these parameters is crucial for achieving high yields and selectivities [13]. The destroyed crystalline structure of reactants and the promoted penetration of reagents caused by ball milling have been identified as key factors contributing to the high efficiency of mechanocatalytic esterification [13].

Mechanochemical synthesis offers several advantages over conventional solution-based methods, including reduced solvent use, lower energy consumption, and simplified purification procedures [13] [15]. These benefits align with the principles of green chemistry, making mechanochemical synthesis an environmentally friendly alternative for the preparation of 4-formylphenyl 4-methylbenzenesulfonate [13] [14].

Biocatalytic Esterification Strategies

Biocatalytic approaches for the synthesis of 4-formylphenyl 4-methylbenzenesulfonate represent an emerging area of research in green chemistry [16] [17]. These methodologies employ enzymes as catalysts, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [16].

Hydrolytic enzymes, including lipases, esterases, and proteases, have been investigated for their potential in catalyzing the esterification of phenolic compounds with sulfonyl chlorides [16]. These enzymes typically operate under mild conditions (near neutral pH and moderate temperatures), making them attractive alternatives to traditional chemical catalysts [16].

| Approach | Conditions | Catalyst/Enzyme | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Lipase-Catalyzed | 37°C, pH 7-8 | Candida antarctica | Biphasic/IL | 70-90 | Excellent |

| Esterase-Mediated | 25°C, pH 6-7 | Bacillus subtilis | Aqueous buffer | 60-85 | Good |

| Solvent-Free Biocatalytic | Eutectic mixture | Immobilized lipase | Neat substrates | 87-95 | Excellent |

Lipase-catalyzed esterification has shown particular promise for the synthesis of aryl sulfonates [16] [17]. Lipases from various sources, including Candida antarctica, have been employed for this transformation [16]. These enzymes catalyze the esterification reaction through the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the phenolic hydroxyl group [16].

A typical lipase-catalyzed procedure involves the combination of 4-formylphenol, p-toluenesulfonyl chloride, and the lipase enzyme in a suitable reaction medium [16] [17]. The reaction is conducted at moderate temperatures (typically 37°C) and near-neutral pH (pH 7-8) [16]. Biphasic systems, consisting of an aqueous buffer and an organic solvent, are often employed to enhance substrate solubility and enzyme stability [16].

Esterase-mediated synthesis represents another biocatalytic approach for the preparation of 4-formylphenyl 4-methylbenzenesulfonate [16]. Esterases from bacterial sources, such as Bacillus subtilis, have been investigated for this transformation [16]. These enzymes operate under milder conditions compared to lipases, typically at room temperature (25°C) and slightly acidic pH (pH 6-7) [16].

Solvent-free biocatalytic systems have been developed to further enhance the sustainability of enzymatic esterification [17]. These systems employ immobilized enzymes and neat substrates, eliminating the need for additional solvents [17]. The formation of eutectic mixtures between the reactants provides a liquid reaction medium, facilitating the enzymatic transformation [17]. This approach has yielded impressive results, with yields ranging from 87% to 95% and excellent selectivity [17].

The mechanism of biocatalytic esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack by a serine or cysteine residue in the enzyme's active site [16]. This intermediate subsequently undergoes nucleophilic attack by the phenolic hydroxyl group, resulting in the formation of the ester bond and regeneration of the enzyme [16]. The three-dimensional structure of the enzyme's active site determines the selectivity of the reaction, often leading to high levels of regio- and stereoselectivity [16].

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 4-Formylphenyl 4-methylbenzenesulfonate has provided comprehensive structural information about this sulfonate ester compound [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P21/c, containing four molecules per unit cell [2]. The unit cell parameters are a = 8.247(1) Å, b = 22.431(4) Å, c = 7.931(1) Å, with a unit cell volume of 1408.3(4) ų [2]. The calculated density is 1.304 g/cm³, which is consistent with the molecular packing efficiency observed in similar tosylate ester structures [2].

The crystal structure determination was accomplished at 296(2) K using molybdenum Kα radiation (λ = 0.71073 Å), achieving refinement statistics of R-factor = 0.0363 and wR-factor = 0.0996 [2]. These low refinement values indicate high-quality crystallographic data and accurate structural determination. The molecular structure reveals a non-planar arrangement between the formyl-substituted phenyl ring and the 4-methylbenzenesulfonate moiety, with a dihedral angle of approximately 8.2° between the aromatic ring planes [3] [4].

Key bond lengths include the sulfur-oxygen ester linkage at 1.605(2) Å, which is characteristic of sulfonate ester bonds [1]. The terminal sulfonate oxygens exhibit bond lengths of 1.420-1.425 Å, consistent with the expected S=O double bond character [1]. The formyl group maintains a planar geometry with the attached aromatic ring, with a C=O bond length of 1.195(5) Å, typical for aldehyde functionality [1].

The molecular packing in the crystal structure is stabilized by weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and aromatic π-π stacking interactions [1]. The dihedral angle between the best-fit least-square planes of the two aromatic rings is 8.2°, indicating a near-parallel arrangement that facilitates favorable intermolecular interactions [3] [4].

Conformational Analysis of Sulfonyl-Oxy Linkage

The conformational analysis of the sulfonyl-oxy linkage in 4-Formylphenyl 4-methylbenzenesulfonate reveals significant structural features that influence its chemical properties and reactivity [4] [5] [6]. The C-S-O-C dihedral angle adopts a value of -67.6°, placing the linkage in an anti-conformation that minimizes steric interactions between the aromatic rings [4] [5] [6]. This conformation is energetically favorable, with a rotation barrier of approximately 12.5 kcal/mol for conversion to alternative conformations [4] [5] [6].

The S-O-C-C dihedral angle measures 118.6°, corresponding to a gauche conformation that allows optimal orbital overlap between the sulfur and oxygen atoms [4] [5]. This arrangement contributes to the stability of the sulfonate ester linkage while maintaining accessibility for potential nucleophilic attack during chemical reactions. The energy barrier for rotation around this bond is 8.3 kcal/mol, indicating moderate conformational flexibility [4] [5].

The sulfonyl-oxy bridge angle (S-O-C) measures 118.58(18)°, which deviates from the ideal tetrahedral angle due to the sp² hybridization character of the aromatic carbon atom [1]. This angle is crucial for determining the reactivity of the sulfonate ester functionality, as it influences the leaving group ability of the tosylate moiety during substitution reactions.

The conformational preferences are further influenced by intramolecular interactions, including weak carbon-hydrogen to oxygen contacts that stabilize specific rotational states [4] [5]. These interactions contribute to the overall conformational rigidity of the molecule and affect its solid-state packing arrangements. The preferred conformations identified through crystallographic analysis are consistent with computational predictions from density functional theory calculations [3] [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, DEPT-135)

The nuclear magnetic resonance spectroscopic analysis of 4-Formylphenyl 4-methylbenzenesulfonate provides detailed structural confirmation through characteristic chemical shift patterns and coupling constants [7] [8] . The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive signals that allow unambiguous identification of all proton environments within the molecule.

The formyl proton appears as a characteristic singlet at δ 9.96 ppm, consistent with the deshielding effect of the aldehyde carbonyl group [7] [8] . This chemical shift is typical for aromatic aldehydes and confirms the presence of the formyl functionality. The aromatic protons of the formyl-substituted phenyl ring appear in the range δ 7.71-7.82 ppm as doublets with coupling constants of J = 8.0 Hz, indicating para-disubstitution pattern [7] [8].

The aromatic protons of the tosyl ring system appear at δ 7.34-7.69 ppm, also as doublets with J = 8.0 Hz coupling constants [7] [8]. This splitting pattern confirms the para-substitution of the methylbenzenesulfonate moiety. The methyl group protons of the tosyl ring appear as a sharp singlet at δ 2.43 ppm, which is characteristic for aromatic methyl substituents [7] [8].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule [7] [8]. The formyl carbon resonates at δ 191.0-192.0 ppm, consistent with aldehyde carbonyl carbons [7] [8]. The quaternary aromatic carbons appear in the range δ 145-149 ppm, while the aromatic methine carbons resonate at δ 127-133 ppm [7] [8]. The methyl carbon of the tosyl group appears at δ 21.5-21.8 ppm [7] [8].

DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments allow differentiation between carbon multiplicities [10] [11]. In DEPT-135 spectra, methyl and methine carbons appear positive (upright), while methylene carbons appear negative (inverted), and quaternary carbons are absent [10] [11]. This technique confirms the assignment of the methyl carbon signal and distinguishes between aromatic methine and quaternary carbons in the spectrum.

Infrared Vibrational Modes of Sulfonate Ester Functionality

The infrared spectroscopic analysis of 4-Formylphenyl 4-methylbenzenesulfonate reveals characteristic vibrational modes that provide insight into the molecular structure and bonding characteristics of the sulfonate ester functionality [12] [13] [14]. The spectrum exhibits several diagnostic absorption bands that confirm the presence of both the formyl and sulfonate ester groups.

The formyl carbonyl stretch appears as a strong absorption at 1700-1705 cm⁻¹, which is characteristic of aromatic aldehyde functionality [12] [13] [14]. This frequency is consistent with the conjugation of the carbonyl group with the aromatic ring system, resulting in slight lowering of the stretching frequency compared to aliphatic aldehydes.

The sulfonate ester functionality exhibits two characteristic strong absorptions corresponding to the asymmetric and symmetric sulfur-oxygen stretching modes [12] [13] [14]. The asymmetric S=O stretch appears at 1370-1380 cm⁻¹, while the symmetric S=O stretch is observed at 1163-1197 cm⁻¹ [12] [13] [14]. These frequencies are diagnostic for sulfonate ester groups and distinguish them from other sulfur-containing functionalities such as sulfonamides or sulfones.

The aromatic carbon-carbon stretching vibrations appear in the range 1500-1600 cm⁻¹ as medium intensity bands [12] [13]. Aromatic carbon-hydrogen stretching modes are observed at 3000-3100 cm⁻¹, while the aliphatic methyl carbon-hydrogen stretches appear at 2800-3000 cm⁻¹ as weaker absorptions [12] [13].

The sulfonate ester linkage (S-O-C stretch) produces a medium intensity absorption in the range 800-900 cm⁻¹ [14] [15]. This vibrational mode is particularly diagnostic for sulfonate esters and provides confirmation of the ester linkage between the sulfur center and the aromatic oxygen. The aromatic carbon-hydrogen bending vibrations appear at 700-900 cm⁻¹ as medium intensity bands [12] [13].

The vibrational assignments are supported by comparison with related sulfonate ester compounds and theoretical calculations [12] [13] [14]. The frequency values are consistent with the structural features determined by X-ray crystallography and nuclear magnetic resonance spectroscopy, providing a comprehensive picture of the molecular structure and bonding characteristics.

Computational Chemistry Insights

Density Functional Theory Calculations of Molecular Orbitals

Density functional theory calculations have provided detailed insights into the electronic structure and molecular orbital characteristics of 4-Formylphenyl 4-methylbenzenesulfonate [3] [16]. The calculations were performed using the B3LYP hybrid functional with both 6-31G(d,p) and 6-311++G(d,p) basis sets to ensure accuracy and reliability of the computed properties.

The highest occupied molecular orbital energy was calculated at -6.85 eV (6-31G(d,p)) and -6.91 eV (6-311++G(d,p)), indicating the electron-donating capacity of the molecule [3] [16]. The lowest unoccupied molecular orbital energy was determined to be -2.12 eV (6-31G(d,p)) and -2.18 eV (6-311++G(d,p)), reflecting the electron-accepting characteristics [3] [16]. The resulting highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 4.73 eV indicates moderate electronic stability and suggests limited reactivity under ambient conditions [3] [16].

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the formyl-substituted aromatic ring, with significant contributions from the oxygen lone pairs and π-system of the aromatic ring [3] [16]. This localization explains the electrophilic character of the formyl group and its susceptibility to nucleophilic attack. The lowest unoccupied molecular orbital shows substantial contribution from the formyl carbonyl group and the sulfonate ester functionality, indicating these regions as potential sites for electron acceptance [3] [16].

The calculated dipole moment of 4.2 Debye (6-31G(d,p)) and 4.1 Debye (6-311++G(d,p)) reflects the polar nature of the molecule due to the presence of both the formyl and sulfonate ester groups [3] [16]. This significant polarity influences the molecule's solubility characteristics and intermolecular interactions in solution and solid state.

The total electronic energy calculations yielded -1567.2345 Hartree (6-31G(d,p)) and -1567.4821 Hartree (6-311++G(d,p)), providing a basis for thermodynamic property calculations [3] [16]. The heat of formation was estimated at -89.5 kcal/mol (6-31G(d,p)) and -92.1 kcal/mol (6-311++G(d,p)), indicating thermodynamic stability of the compound [3] [16].

Molecular Dynamics Simulations in Solution

Molecular dynamics simulations of 4-Formylphenyl 4-methylbenzenesulfonate in solution have provided valuable insights into the conformational behavior and solvation characteristics of this sulfonate ester compound [17] [18] [19]. The simulations were conducted using classical force field methods with explicit solvent models to capture the dynamic behavior and intermolecular interactions in liquid phase environments.

The molecular dynamics trajectories reveal significant conformational flexibility around the sulfonyl-oxy linkage, with the C-S-O-C dihedral angle sampling a range of conformations while maintaining a preference for the anti-configuration observed in the crystal structure [4] [5] [6]. The time-averaged dihedral angle distribution shows a primary minimum at approximately -70°, consistent with the crystallographic data, with secondary minima accessible through thermal fluctuations.

Solvation effects play a crucial role in determining the conformational preferences and molecular interactions [17] [18] [19]. In polar solvents such as acetonitrile or dimethyl sulfoxide, the sulfonate ester group exhibits enhanced solvation through hydrogen bonding interactions with solvent molecules. The formyl group also participates in solvent interactions, with the carbonyl oxygen serving as a hydrogen bond acceptor.

The calculated radial distribution functions reveal the organization of solvent molecules around key functional groups [17] [18] [19]. The first solvation shell around the sulfonate oxygens shows enhanced solvent density, indicating strong electrostatic interactions. Similarly, the formyl oxygen exhibits preferential solvation by protic solvents through hydrogen bonding interactions.

Conformational transition pathways between different rotational states have been characterized through umbrella sampling techniques [19]. The free energy barriers for rotation around the S-O-C linkage are reduced in solution compared to gas phase calculations, reflecting the stabilizing effect of solvation on transition states. The calculated free energy profile shows multiple local minima corresponding to different conformational states, with barriers of 8-12 kcal/mol for interconversion between major conformations [19].

The molecular dynamics simulations also provide insights into the dynamic behavior of the aromatic rings and their relative orientations [18] [19]. The inter-ring dihedral angle exhibits fluctuations around the mean value of 8°, with occasional sampling of more twisted conformations. These conformational dynamics have implications for the reactivity and intermolecular interactions of the compound in solution environments.